molecular formula C27H30N4O2S B3016943 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1260989-02-3

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No. B3016943
CAS RN: 1260989-02-3
M. Wt: 474.62
InChI Key: WHQSPRQJBHNLNL-UHFFFAOYSA-N
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Description

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C27H30N4O2S and its molecular weight is 474.62. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Molecular Interactions

Research on crystal structures of related compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular conformations and interactions. Studies have described the folded conformation of these molecules, with specific inclinations between the pyrimidine and benzene rings, indicating potential for specific binding interactions with biological targets (Subasri et al., 2017). Similar structural analyses can be applied to the compound , aiding in the understanding of its molecular geometry and potential receptor binding capabilities.

Quantum Chemical Insights

Quantum chemical analyses provide deeper understanding of molecular structure, hydrogen-bonded interactions, and spectroscopic characteristics. For example, a novel antiviral molecule closely related to the compound of interest has been synthesized and characterized, offering insights into equilibrium geometry, vibrational assignments, and molecular docking against SARS-CoV-2 protein (Mary et al., 2020). Such studies underscore the importance of computational chemistry in predicting the behavior and potential applications of new compounds in drug discovery.

Antifolate and Antitumor Activity

Research into classical and nonclassical antifolates, including pyrrolo[2,3-d]pyrimidines, highlights their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. Synthesis and evaluation of these compounds have shown significant activity against human DHFR and various tumor cells (Gangjee et al., 2007). By examining the structure-activity relationships within this class, researchers can explore the antitumor potential of the compound .

properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O2S/c1-4-5-15-31-26(33)25-24(22(16-28-25)20-9-7-6-8-10-20)30-27(31)34-17-23(32)29-21-13-11-19(12-14-21)18(2)3/h6-14,16,18,28H,4-5,15,17H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQSPRQJBHNLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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